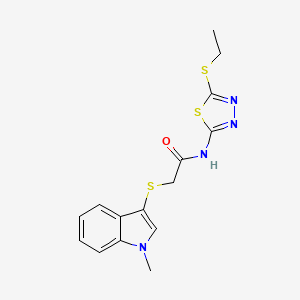
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H16N4OS3 and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a unique structure that combines a thiadiazole ring with an indole moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4OS3, with a molecular weight of approximately 364.5 g/mol. The compound’s structure is characterized by the following components:
- Thiadiazole Ring : Contributes to the compound's biological activity.
- Indole Moiety : Known for various pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. For instance, similar derivatives have shown effectiveness against pathogens such as Listeria monocytogenes and Escherichia coli, with activity comparable to standard antibiotics like ampicillin and vancomycin.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro evaluations suggest that thiadiazole derivatives can inhibit cancer cell proliferation. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 2 | K562 (CML) | 7.4 |
| Compound 8 | HCT-116 | 20.8 |
| Compound 8 | MCF-7 | 0.5 |
These findings indicate that derivatives of this compound could serve as lead structures for developing new anticancer agents .
The mechanisms underlying the biological activities of thiadiazole derivatives typically involve:
- Enzyme Inhibition : Many studies report that these compounds act as inhibitors of key enzymes involved in cancer cell proliferation and survival .
- Membrane Disruption : Some derivatives have shown the ability to alter cell membrane integrity in fungi, leading to increased permeability and cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole and indole rings can significantly influence biological activity:
- Substituents at the 5-position of the thiadiazole ring have been linked to enhanced cytotoxicity against cancer cell lines.
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies : A study demonstrated that certain analogues exhibited potent acetylcholinesterase inhibition comparable to Donepezil, suggesting potential use in treating Alzheimer's disease .
- Antifungal Research : Compounds with similar structures have shown promising antifungal activity against plant pathogens, indicating their utility in agricultural applications .
Eigenschaften
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS3/c1-3-21-15-18-17-14(23-15)16-13(20)9-22-12-8-19(2)11-7-5-4-6-10(11)12/h4-8H,3,9H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINWOBQLDQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













